molecular formula C12H17Cl2NO4 B3082894 3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid CAS No. 1134759-39-9

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid

Cat. No.: B3082894
CAS No.: 1134759-39-9
M. Wt: 310.17 g/mol
InChI Key: SLPFOCNLECXFIJ-UHFFFAOYSA-N
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Description

3-(Boc-amino)-6,6-dichlorobicyclo[310]hexane-3-carboxylic acid is a complex organic compound that features a bicyclic hexane structure with two chlorine atoms and a Boc-protected amino group

Chemical Reactions Analysis

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The chlorine atoms in the bicyclic structure can be substituted with other functional groups using appropriate reagents and conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It is used in medicinal chemistry for the development of new pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound’s reactivity and structural properties make it useful in various industrial applications, including the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid can be compared with other similar compounds, such as:

    Crispatene: A natural product with a bicyclic structure, known for its bioactivity.

    Cycloeudesmol: A sesquiterpene with a bicyclic hexane scaffold, isolated from marine sources.

    Laurinterol: Another marine-derived sesquiterpene with potent bioactivities.

The uniqueness of this compound lies in its specific functional groups and the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications.

Properties

IUPAC Name

6,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-7(5-11)12(6,13)14/h6-7H,4-5H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFOCNLECXFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C(C1)C2(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 2
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 3
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 4
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 5
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 6
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid

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